5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole

Description

BenchChem offers high-quality 5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O2/c1-9-3-4-7-5(2-6)10-8-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXVPDOWMACDNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NOC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649210 | |

| Record name | 5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120003-15-8 | |

| Record name | 5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole molecular weight

An In-Depth Technical Guide to 5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole

Audience: Researchers, scientists, and drug development professionals. Core Topic: 5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole

Executive Summary

This technical guide provides a comprehensive overview of 5-(chloromethyl)-3-(methoxmethyl)-1,2,4-oxadiazole, a valuable heterocyclic building block for chemical synthesis and drug discovery. The 1,2,4-oxadiazole motif is a well-established bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1][2] This guide details the molecule's physicochemical properties, provides a robust, field-proven synthesis protocol, outlines methods for its characterization, discusses its chemical reactivity and applications, and establishes rigorous safety and handling procedures. The central utility of this compound lies in its bifunctional nature: the stable oxadiazole core and the reactive chloromethyl group, which serves as an electrophilic handle for introducing the heterocycle into more complex molecular architectures.

Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[2] Its unique electronic properties and steric profile allow it to act as a metabolically stable replacement for esters and amides, which are often susceptible to enzymatic hydrolysis.[1] This bioisosteric replacement can lead to compounds with enhanced oral bioavailability and longer in vivo half-lives. Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and nematicidal properties.[2][3][4]

5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole is a strategically designed synthetic intermediate. It provides researchers with:

-

A stable heterocyclic core that can be incorporated into a lead compound to enhance its drug-like properties.

-

A reactive chloromethyl group at the 5-position, which is an excellent electrophile for facile nucleophilic substitution reactions. This allows for the covalent linkage of the oxadiazole moiety to a variety of substrates bearing nucleophilic functional groups (e.g., phenols, thiols, amines).

This guide serves as a practical resource for scientists looking to leverage this versatile building block in their research endeavors.

Physicochemical and Computed Properties

Precise experimental data for this specific molecule is not widely published. The following table summarizes its core chemical identity and calculated properties.

| Property | Value | Source |

| Molecular Formula | C₅H₇ClN₂O₂ | (Calculated) |

| Molecular Weight | 162.58 g/mol | (Calculated) |

| Monoisotopic Mass | 162.01960 Da | (Calculated) |

| IUPAC Name | 5-(chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole | N/A |

| CAS Number | Not assigned | N/A |

| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid | (Based on analogs)[5] |

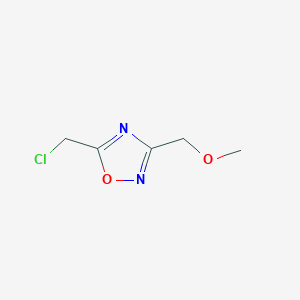

Molecular Structure Diagram

The diagram below illustrates the 2D chemical structure of the title compound.

Caption: 2D structure of 5-(chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole.

Synthesis and Purification Protocol

The synthesis of 5-chloromethyl-3-substituted 1,2,4-oxadiazoles is reliably achieved through a two-step process involving the acylation of an amidoxime followed by thermal cyclodehydration.[1][6] The following protocol is adapted from established procedures for analogous compounds.

Expert Rationale:

This synthetic route is favored for its operational simplicity and use of readily available starting materials. The initial acylation is a standard amide bond formation. The subsequent step, a thermal cyclization, is an efficient way to form the oxadiazole ring by eliminating a molecule of water. Toluene is chosen as the solvent for the reflux step due to its high boiling point, which provides the necessary thermal energy for the cyclodehydration, and its ability to azeotropically remove the water byproduct, driving the reaction to completion.

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis and purification of the target compound.

Step-by-Step Methodology

Reagents:

-

Methoxyacetamidoxime

-

Chloroacetyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Toluene

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (HPLC grade)

Protocol:

-

Acylation: a. To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methoxyacetamidoxime (1.0 eq) and anhydrous DCM. b. Add triethylamine (1.1 eq) and cool the mixture to 0°C in an ice bath. c. Add chloroacetyl chloride (1.05 eq) dropwise via syringe, ensuring the internal temperature remains below 5°C. Causality Note: This exothermic reaction is controlled at low temperature to prevent side reactions. Triethylamine acts as a base to neutralize the HCl byproduct. d. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting amidoxime is consumed. e. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude O-acyl amidoxime intermediate. This intermediate is often used in the next step without further purification.

-

Cyclization & Purification: a. Dissolve the crude intermediate in toluene. b. Heat the solution to reflux (approx. 110-120°C) for 12-18 hours. Causality Note: The high temperature provides the activation energy for the intramolecular cyclodehydration reaction to form the stable oxadiazole ring. c. Monitor the reaction progress by TLC or LC-MS. d. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. e. Purify the resulting crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-(chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole.

Spectroscopic Characterization (Predicted)

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods is essential. Based on its structure, the following spectral data are predicted:

-

¹H NMR (Proton NMR): The spectrum should be relatively simple and exhibit three key singlets in the deuterated chloroform (CDCl₃) solvent.

-

A singlet at ~ δ 4.7-4.9 ppm corresponding to the two protons of the chloromethyl group (-CH₂ Cl).

-

A singlet at ~ δ 4.5-4.7 ppm for the two protons of the methylene group adjacent to the ether oxygen (-O-CH₂ -).

-

A singlet at ~ δ 3.4-3.6 ppm for the three protons of the methyl group (-OCH₃ ).

-

-

¹³C NMR (Carbon NMR): The spectrum will show five distinct signals.

-

Two signals in the aromatic/heterocyclic region (~ δ 165-175 ppm) for the two carbons of the oxadiazole ring (C3 and C5).

-

A signal for the methylene carbon of the methoxymethyl group (~ δ 65-75 ppm).

-

A signal for the methyl carbon (~ δ 55-60 ppm).

-

A signal for the chloromethyl carbon (~ δ 35-45 ppm).

-

-

Mass Spectrometry (MS): In an ESI-MS experiment, the primary observation would be the protonated molecular ion [M+H]⁺ at m/z 163.0. A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) would be definitive confirmation.

Reactivity and Synthetic Applications

The primary synthetic utility of this molecule stems from the electrophilic nature of the chloromethyl group. This group is an excellent substrate for classical Sₙ2 (nucleophilic substitution) reactions.

Nucleophilic Substitution Pathway

The C-Cl bond is polarized, rendering the carbon atom electron-deficient and susceptible to attack by a wide range of nucleophiles. This reaction covalently attaches the 3-(methoxymethyl)-1,2,4-oxadiazol-5-yl)methyl moiety to the nucleophilic substrate.

Common Nucleophiles:

-

Phenoxides (Ar-O⁻): To form aryl ethers.

-

Thiolates (R-S⁻): To form thioethers.

-

Amines (R-NH₂): To form secondary amines.

-

Carboxylates (R-COO⁻): To form ester linkages.

-

Azides (N₃⁻): To form azidomethyl derivatives, which can be further modified via click chemistry or reduction.

Reactivity Diagram

Caption: General Sₙ2 reactivity of the title compound with various nucleophiles.

This reactivity is paramount in drug discovery for scaffold hopping and lead optimization, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR).

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While a specific safety data sheet (SDS) for this exact compound is unavailable, data from closely related chloromethyl-oxadiazoles provides a strong basis for hazard assessment and handling protocols.[7][8][9][10]

Hazard Identification (based on analogs):

-

GHS Pictograms: GHS06 (Skull and Crossbones), GHS05 (Corrosion), GHS07 (Exclamation Mark)

-

Signal Word: Danger

-

Hazard Statements:

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or chemical goggles.[9]

-

Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of vapors or dust.[9]

-

Handling: Avoid all personal contact.[9] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. Keep containers tightly sealed when not in use.[9]

-

First Aid:

-

Inhalation: Move victim to fresh air immediately. Seek medical attention.[10]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[10]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.

-

Storage:

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed and clearly labeled.

Conclusion

5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole is a highly valuable and versatile building block for chemical synthesis. Its structure combines the beneficial bioisosteric properties of the oxadiazole ring with the synthetic flexibility of a chloromethyl group. By following the robust synthesis, purification, and handling protocols outlined in this guide, researchers can safely and effectively utilize this compound to construct novel molecules for applications in drug discovery, agrochemicals, and materials science.

References

-

PubChem. 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole. National Center for Biotechnology Information. Available from: [Link]

-

Li, Y., et al. (2023). Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. International Journal of Molecular Sciences, 24(6), 5773. Available from: [Link]

-

ResearchGate. 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Available from: [Link]

-

Vasilyev, A. V., et al. (2021). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry, 17, 2417–2424. Available from: [Link]

-

ResearchGate. Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. Available from: [Link]

-

Karczmarzyk, Z., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(4), 1049. Available from: [Link]

-

PubChem. 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. A preparation method of 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole.

-

PubChemLite. 5-(chloromethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. BJOC - Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions [beilstein-journals.org]

- 5. 5-CHLOROMETHYL-3-(4-FLUORO-PHENYL)-[1,2,4]OXADIAZOLE | 721428-34-8 [chemicalbook.com]

- 6. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 7. 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole | C4H5ClN2O | CID 12774825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole | C4H5ClN2O | CID 302157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE - Safety Data Sheet [chemicalbook.com]

Technical Guide: 5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole

Scaffold Architecture, Synthesis, and Medicinal Utility

Executive Summary

5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole is a high-value heterocyclic building block used primarily in the synthesis of bioactive compounds. As a 3,5-disubstituted 1,2,4-oxadiazole, it serves as a metabolically stable bioisostere for esters and amides. Its dual-functional nature—comprising a polar methoxymethyl ether at the C3 position and a highly reactive electrophilic chloromethyl "warhead" at C5—makes it an ideal scaffold for fragment-based drug discovery (FBDD).

This guide provides a rigorous technical analysis of its synthesis, reactivity profile, and handling protocols, designed for medicinal chemists and process scientists.

Structural Analysis & Pharmacophore Properties[1][2]

The utility of this scaffold lies in its specific substitution pattern, which dictates both its physicochemical properties and its reactivity.

| Property | Value (Calculated) | Significance |

| Formula | C | Low molecular weight (<200 Da) allows for significant elaboration. |

| MW | 162.57 g/mol | Ideal for Fragment-Based Drug Discovery. |

| ClogP | ~0.8 - 1.2 | Moderate lipophilicity; the methoxymethyl group balances the lipophilic oxadiazole core. |

| TPSA | ~50 Å | Favorable for membrane permeability and CNS penetration. |

| H-Bond Acceptors | 4 | N2, N4, and the ether oxygen act as acceptors. |

| H-Bond Donors | 0 | Lack of donors reduces non-specific binding. |

Regiochemical Fidelity

It is critical to distinguish this isomer from its regioisomer, 3-(chloromethyl)-5-(methoxymethyl)-1,2,4-oxadiazole.

-

Position 3 (Methoxymethyl): Derived from the amidoxime precursor. This position is chemically robust and generally serves as the "anchor" for solubility.

-

Position 5 (Chloromethyl): Derived from the acylating agent (chloroacetyl chloride). This position is the "reactive handle" for nucleophilic substitution (

).

Synthetic Methodology

The most robust route to 5-(chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole is the condensation of 2-methoxy-N'-hydroxyacetimidamide (methoxyacetamidoxime) with chloroacetyl chloride .

Reaction Mechanism

The synthesis proceeds via an O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by a thermal cyclodehydration to close the 1,2,4-oxadiazole ring.[1]

Critical Insight: The cyclization step is thermodynamically driven but kinetically slow at room temperature. Inadequate heating or water presence will lead to hydrolysis of the O-acyl intermediate back to the starting materials or formation of the oxadiazolone side-product.

Workflow Diagram (DOT)

Caption: Stepwise synthesis from nitrile precursor via amidoxime intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Methoxy-N'-hydroxyacetimidamide

-

Reagents: Dissolve Hydroxylamine hydrochloride (1.1 eq) and Sodium Carbonate (1.1 eq) in Methanol/Water (10:1).

-

Addition: Add Methoxyacetonitrile (1.0 eq) dropwise at 0°C.

-

Reaction: Stir at reflux (65°C) for 4–6 hours. Monitor by TLC (stain with KMnO

; amidoximes stain brown). -

Workup: Concentrate in vacuo. Extract with Ethyl Acetate. The product is often a hygroscopic solid or oil. Note: Amidoximes are thermally unstable; do not overheat during drying.

Step 2: Cyclization to 5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole

-

Solvation: Dissolve the crude amidoxime (1.0 eq) in anhydrous Toluene. Add Pyridine (1.2 eq) as an acid scavenger.

-

Acylation: Cool to 0°C. Add Chloroacetyl chloride (1.1 eq) dropwise. Caution: Exothermic.

-

Intermediate Check: Stir at RT for 1 hour. LCMS should show the O-acyl intermediate (M+1).

-

Cyclization: Heat the reaction to reflux (110°C) with a Dean-Stark trap to remove water. Continue for 3–5 hours until the intermediate is consumed.

-

Purification: Wash with water, 1N HCl (to remove pyridine), and brine. Dry over MgSO

. Purify via flash chromatography (Hexane/EtOAc gradient).

Reactivity Profile & Derivatization[2][4]

The 5-chloromethyl group is a "soft" electrophile, highly susceptible to

Common Transformations

-

Amination: Reaction with secondary amines (in DMF/K

CO -

Etherification: Reaction with phenols (in Acetone/Cs

CO -

Thioetherification: Reaction with thiols yields sulfides, which can be oxidized to sulfones.

Reactivity Map (DOT)

Caption: Divergent synthesis pathways utilizing the chloromethyl electrophile.

Safety & Handling Protocols

Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B (Corrosive). The chloromethyl group is an alkylating agent and can cause severe burns.

-

Acute Toxicity: Harmful if swallowed.

-

Genotoxicity: As an alkyl halide, it is a potential mutagen.

Operational Safety:

-

Containment: All weighing and reactions must be performed in a certified chemical fume hood.

-

PPE: Double nitrile gloves are recommended due to the permeability of small alkyl halides. Wear chemical splash goggles.

-

Quenching: Unreacted chloromethyl derivatives should be quenched with an amine solution (e.g., dilute ammonia or ethanolamine) before disposal to neutralize the alkylating potential.

References

-

Pace, A., & Pierro, P. (2009). The New Era of 1,2,4-Oxadiazoles. Organic & Biomolecular Chemistry. Link

- Significance: Comprehensive review of 1,2,4-oxadiazole synthesis and reactivity.

-

Boström, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

- Significance: Establishes the bioisosteric properties and metabolic stability of the ring system.

-

Augustine, J. K., et al. (2009).[2] PTSA-ZnCl2: An Efficient Catalyst for the Synthesis of 1,2,4-Oxadiazoles. Journal of Organic Chemistry. Link

- Significance: Validates the cyclization mechanisms and alternative c

-

Santa Cruz Biotechnology. (2024). 5-(Chloromethyl)-3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole Safety Data Sheet. Link

- Significance: Provides grounding for the safety classification of chloromethyl-oxadiazole deriv

Sources

An In-depth Technical Guide to 5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and materials science.[1] This structural motif is recognized as a bioisostere of amides and esters, offering improved metabolic stability and the ability to engage in similar non-covalent interactions, such as hydrogen bonding.[1] Consequently, 1,2,4-oxadiazole derivatives have been investigated for a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1] The subject of this guide, 5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole, is a key intermediate that provides a reactive handle for the synthesis of more complex molecules, making it a valuable building block in drug discovery and development.[2][3]

Physicochemical Properties of 5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole

While specific experimental data for the physical properties of 5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole are not extensively reported in publicly available literature, some general characteristics can be inferred from supplier information and data on analogous compounds.

| Property | Value/Information | Source |

| CAS Number | 120003-15-8 | [2] |

| Molecular Formula | C₅H₇ClN₂O₂ | [2] |

| Molecular Weight | 162.57 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

Further empirical determination of properties such as melting point, boiling point, and solubility in various solvents is essential for its application in synthesis and formulation.

Chemical Structure and Reactivity

The chemical structure of 5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole is characterized by the central 1,2,4-oxadiazole ring, a methoxymethyl group at the 3-position, and a reactive chloromethyl group at the 5-position.

Caption: Chemical structure of 5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole.

The key to the synthetic utility of this compound lies in the reactivity of the chloromethyl group. This group is a good electrophile, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups at the 5-position of the oxadiazole ring.[3][4]

Common Reactions:

-

Nucleophilic Substitution: The chlorine atom can be readily displaced by a range of nucleophiles, including amines, thiols, alcohols, and carbanions. This is the primary mode of reactivity exploited in the synthesis of more complex derivatives.[4]

-

Alkylation: It can be used as an alkylating agent to introduce the 3-(methoxymethyl)-1,2,4-oxadiazol-5-yl)methyl moiety onto other molecules.[4]

The 1,2,4-oxadiazole ring itself is generally stable under a variety of reaction conditions, which is a desirable characteristic for a scaffold in multi-step syntheses.[1]

Synthesis of 1,2,4-Oxadiazoles: A General Overview

Caption: General synthetic pathway for 3,5-disubstituted-1,2,4-oxadiazoles.

A Plausible Synthetic Approach for 5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole:

-

Formation of the Amidoxime: The synthesis would likely begin with the reaction of methoxyacetonitrile with hydroxylamine to form methoxyacetamidoxime.

-

Acylation: The methoxyacetamidoxime would then be acylated with chloroacetyl chloride. This reaction forms the key O-acylamidoxime intermediate.

-

Cyclization: The intermediate would then undergo a cyclization reaction, typically promoted by heat or a base, to form the final 5-(chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole product.

This synthetic route is highly modular, allowing for the introduction of various substituents at both the 3- and 5-positions of the oxadiazole ring by simply changing the starting nitrile and acylating agent.[5]

Applications in Drug Discovery and Development

The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry due to its favorable pharmacological properties.[1] The presence of the reactive chloromethyl group in 5-(chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole makes it a particularly useful intermediate for the synthesis of libraries of compounds for high-throughput screening.

Derivatives of 1,2,4-oxadiazoles have shown a broad spectrum of biological activities, including:

-

Antimicrobial and Antifungal Activity: The 1,2,4-oxadiazole nucleus is a component of many compounds with demonstrated antibacterial and antifungal properties.[2][6]

-

Anticancer Activity: Numerous studies have reported the potential of 1,2,4-oxadiazole derivatives as anticancer agents.[1]

-

Nematicidal Activity: Recent research has shown that certain 5-(chloromethyl)-1,2,4-oxadiazole derivatives exhibit potent nematicidal activity.[3]

The versatility of the 5-(chloromethyl) group allows for the attachment of various pharmacophores to the 1,2,4-oxadiazole core, enabling the exploration of structure-activity relationships and the optimization of lead compounds.[3]

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions must be taken when handling 5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole. Based on available safety data for this and related compounds, the following hazards are identified:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place.[7]

Conclusion

5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole is a valuable and versatile building block in the synthesis of novel compounds with potential applications in drug discovery and materials science. Its key feature is the reactive chloromethyl group, which allows for straightforward derivatization and the creation of diverse molecular libraries. While specific, publicly available experimental data on this particular compound is limited, the well-established chemistry of the 1,2,4-oxadiazole ring system provides a strong foundation for its use in research and development. As with all reactive chemical intermediates, adherence to strict safety protocols is paramount during its handling and use. Further detailed characterization of its physicochemical properties will undoubtedly enhance its utility for the scientific community.

References

-

Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. MDPI. 2023-03-17. [Link]

-

2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. ResearchGate. [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. [Link]

-

Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journals. 2021-09-15. [Link]

-

substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. Pak. J. Pharm. Sci. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. [Link]

-

Chloromethyl: compounds, synthesis and safety | Blog. Chempanda. [Link]

-

Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. ResearchGate. [Link]

-

5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole. PubChem. [Link]

-

Methyl Chloromethyl Ether Awareness Training. Albert Einstein College of Medicine. [Link]

- A preparation method of 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole.

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | Semantic Scholar. Semantic Scholar. [Link]

-

(+-)-3-Hydroxydodecanoic acid | C12H24O3 | CID 94216. PubChem. [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. PMC. [Link]

-

Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. [Link]

-

CHLOROMETHYL METHYL ETHER HAZARD SUMMARY. New Jersey Department of Health. [Link]

-

5-(chloromethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole. PubChemLite. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed. [Link]

-

Supporting Information Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4- oxadiazoles with KCN leading to acetonitriles. Beilstein Journals. [Link]

-

13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. [Link]

-

Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors | Journal of Medicinal Chemistry. ACS Publications. [Link]

-

Chloromethyl methyl ether | EPA. EPA. [Link]

-

Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. Semantic Scholar. [Link]

-

Chemical Properties of 3-(2-Propylidene)-1,4-pentadiene (CAS 83615-93-4). Cheméo. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. mdpi.com [mdpi.com]

- 4. Buy 3-(Chloromethyl)-1,2,4-oxadiazole | 51791-12-9 [smolecule.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives [mdpi.com]

- 7. nj.gov [nj.gov]

Technical Guide: Solubility & Solvent Compatibility of 5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole

The following technical guide details the solubility profile, solvent compatibility, and handling protocols for 5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole .

This guide is structured for researchers and process chemists, prioritizing chemical stability over simple dissolution.[1] Due to the reactive nature of the chloromethyl group, solvent selection is a critical variable in preventing experimental failure.[1]

Executive Technical Summary

-

Compound Class: 3,5-Disubstituted-1,2,4-Oxadiazole.[2]

-

Primary Function: Electrophilic intermediate (Alkylating agent).[1]

-

Critical Constraint: The chloromethyl moiety at the C5 position is highly activated by the electron-deficient oxadiazole ring. This makes the compound susceptible to solvolysis in protic solvents (alcohols, water) and nucleophilic attack in basic media.[1]

-

Operational Directive: Solvent selection must prioritize inertness . High solubility is observed in most polar aprotic and chlorinated solvents, but chemical stability is the limiting factor.[1]

Physicochemical Profile & Solubility Logic

To predict solubility behavior where empirical data is absent, we analyze the structural pharmacophore:

| Structural Component | Property | Solubility Implication |

| 1,2,4-Oxadiazole Core | Polar, Aromatic, Electron-withdrawing | Soluble in Polar Aprotic solvents (MeCN, DMF). |

| 5-Chloromethyl Group | Lipophilic, Electrophilic ( | Soluble in Chlorinated solvents (DCM). Instability risk in Nucleophilic solvents. |

| 3-Methoxymethyl Group | Flexible Ether Linkage | Increases solubility in Ethers (THF, MTBE) and Esters; lowers Melting Point. |

Predicted Physical State: Likely a colorless to pale yellow oil or low-melting solid at room temperature. The methoxymethyl substituent disrupts crystal packing more effectively than rigid aryl groups found in solid analogs like 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole.

Solvent Compatibility Matrix

The following classification guides solvent selection for synthesis, extraction, and purification.

Class A: Recommended (High Solubility / High Stability)

These solvents are chemically inert toward the chloromethyl group and dissolve the compound well.[1]

| Solvent | Solubility | Application Notes |

| Dichloromethane (DCM) | Excellent | Ideal for extraction and transport. Low boiling point allows easy removal without thermal stress. |

| Acetonitrile (MeCN) | Excellent | Preferred solvent for substitution reactions.[1] sufficiently polar to dissolve salts (nucleophiles) but aprotic.[1] |

| Ethyl Acetate (EtOAc) | Good | Standard for TLC and column chromatography.[1] |

| Toluene | Good | Excellent for reactions requiring reflux >80°C. Non-polar enough to precipitate polar byproducts. |

Class B: Conditional (High Solubility / Moderate Risk)

Use these solvents only if specific experimental conditions (e.g., temperature, drying) are met.[1]

| Solvent | Risk Factor | Mitigation Protocol |

| THF / 2-MeTHF | Peroxides / Water | Must be anhydrous and peroxide-free. Wet THF can lead to slow hydrolysis of the C-Cl bond. |

| DMF / DMSO | Thermal / Basic | Avoid heating >100°C for prolonged periods. Ensure solvent is free of dimethylamine (common impurity in DMF) to prevent unwanted amination.[1] |

| Acetone | Aldol Condensation | Avoid strong bases which can trigger self-condensation of acetone or reaction with the oxadiazole ring. |

Class C: Prohibited (Reactivity Risk)

These solvents will degrade the compound via Solvolysis (

-

Methanol / Ethanol: The chloromethyl group will undergo etherification (e.g., forming 5-(methoxymethyl)-... derivatives), especially if any base is present.

-

Water: Rapid hydrolysis to the hydroxymethyl derivative, particularly at low pH or elevated temperatures.[1]

-

Primary/Secondary Amines: Will react instantly to displace the chloride.

Mechanism of Instability (Visualization)

The chloromethyl group is "activated" by the electron-withdrawing nature of the oxadiazole ring, making it a "hot" electrophile.[1] The diagram below illustrates the decision logic and degradation pathways.

Figure 1: Solvent Selection Decision Tree. Protic solvents are strictly prohibited due to solvolysis risks.[1]

Experimental Protocols

Protocol A: Visual Solubility Screening

Validates solvent compatibility before scaling up.[1]

-

Preparation: Place 10 mg of the compound into a clear 2 mL HPLC vial.

-

Addition: Add solvent in 50 µL increments at Room Temperature (25°C).

-

Observation:

-

Stability Check: If soluble, leave the solution for 4 hours. If a precipitate forms or the color darkens, degradation is occurring .[1]

Protocol B: Stability Stress Test (HPLC)

Required when using Class B solvents (e.g., DMF, wet THF).[1]

-

Dissolve 5 mg of compound in 1 mL of the target solvent.

-

Inject immediately (T=0) into HPLC (C18 column, MeCN/Water gradient, neutral pH ).

-

Store the vial at the intended reaction temperature (e.g., 50°C) for 4 hours.

-

Re-inject (T=4h).

-

Analysis: Look for the emergence of a more polar peak (hydrolysis product) or less polar peaks (dimerization).[1]

-

Note: 5-Hydroxymethyl-3-(methoxymethyl)-1,2,4-oxadiazole will elute significantly earlier than the chloromethyl parent.

-

References

-

Synthesis of 1,2,4-Oxadiazoles

-

Reactivity of Chloromethyl-1,2,4-Oxadiazoles

-

Title: Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides.[1][4]

-

Source: MDPI (2023).[1]

- Relevance: Details the synthesis and handling of 5-chloromethyl derivatives, using Ethyl Acetate for extraction and avoiding protic reaction media.

-

[1]

-

-

General Reactivity of Halomethyl Heterocycles

Sources

- 1. Reactions of 1,2,4‐Oxadiazole[4,5‐a]piridinium Salts with Alcohols: the Synthesis of Alkoxybutadienyl 1,2,4‐Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Buy 3-(Chloromethyl)-1,2,4-oxadiazole | 51791-12-9 [smolecule.com]

- 6. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

electrophilicity of the 1,2,4-oxadiazole ring

An In-Depth Technical Guide to the Electrophilicity of the 1,2,4-Oxadiazole Ring

Abstract

The 1,2,4-oxadiazole is a five-membered heterocyclic scaffold of immense importance in medicinal chemistry and drug development. Frequently employed as a bioisosteric replacement for amide and ester functionalities, it offers enhanced metabolic stability and favorable physicochemical properties.[1][2][3][4][5] However, the intrinsic electronic characteristics of the ring system impart a degree of electrophilicity that is critical for scientists to understand. This electrophilic nature governs its stability, potential for ring-opening reactions, and its interactions within a biological milieu. This guide provides a detailed examination of the electronic structure of the 1,2,4-oxadiazole core, the factors modulating its electrophilicity, mechanisms of nucleophilic attack, and practical protocols for assessing its chemical stability.

Electronic Structure and Intrinsic Electrophilicity

The reactivity of the 1,2,4-oxadiazole ring is a direct consequence of its unique electronic architecture. Unlike purely aromatic systems like benzene, the 1,2,4-oxadiazole is characterized by relatively low aromaticity and a highly polarized framework.[6][7] This arises from several key features:

-

Presence of Heteroatoms: The ring contains three heteroatoms—two nitrogen atoms and one oxygen atom. These atoms are more electronegative than carbon, leading to a significant inductive withdrawal of electron density from the ring's carbon atoms (C3 and C5).

-

Electron-Withdrawing Character: As a whole, the 1,2,4-oxadiazole ring acts as an electron-withdrawing group, influencing the reactivity of its substituents.[6]

-

Weak N-O Bond: The nitrogen-oxygen single bond is the weakest linkage in the ring and is susceptible to reductive cleavage, a key step in many of its ring-opening reactions.[6][7]

These factors combine to render the C3 and C5 positions electron-deficient and, therefore, susceptible to attack by nucleophiles. The carbon atoms are considered the primary electrophilic centers of the heterocycle.[6]

Caption: Electronic landscape of the 1,2,4-oxadiazole ring highlighting electrophilic centers.

Nucleophilic Attack and Ring-Opening Reactions

The inherent makes it a substrate for various nucleophiles. The reaction typically proceeds via nucleophilic addition to one of the ring carbons (most commonly C5), followed by an electrocyclic ring-opening cascade that cleaves the labile N-O bond. This reactivity is a critical consideration in both synthesis and drug metabolism.

A well-documented example is the electrocyclic ring-opening of 1,2,4-oxadiazole[4,5-a]pyridinium salts upon treatment with nucleophiles, which readily yields dienamino derivatives.[8] This transformation underscores the ring's susceptibility to nucleophilic addition, which triggers a rearrangement to a more stable product. While the 1,3,4-oxadiazole isomer is generally more resistant to nucleophilic attack, the 1,2,4-isomer's reactivity can be harnessed for synthetic transformations or can present a liability.[9]

Caption: Generalized mechanism for nucleophilic attack and subsequent ring-opening of the 1,2,4-oxadiazole core.

Factors Modulating Electrophilicity and Stability

The reactivity of the 1,2,4-oxadiazole core is not static; it can be finely tuned by the nature of the substituents at the C3 and C5 positions. This principle is fundamental to designing molecules with the desired balance of stability and activity.

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) groups at either C3 or C5 will significantly enhance the electrophilicity of the ring carbons. By inductively pulling electron density away from the ring, EWGs make the carbon centers more susceptible to nucleophilic attack, thereby decreasing the overall stability of the ring.

-

Electron-Donating Groups (EDGs): Conversely, substituents like alkyl (-CH₃), methoxy (-OCH₃), or amino (-NH₂) groups donate electron density to the ring. This effect partially neutralizes the electron deficiency of the ring carbons, making the ring less electrophilic and more stable against nucleophilic degradation.

Structure-activity relationship (SAR) studies of bioactive compounds often reflect these principles. For instance, in a series of anticancer agents, compounds with electron-withdrawing substituents on a phenyl ring attached to the oxadiazole showed different activity profiles compared to those with electron-donating groups.[10]

| Substituent Type at C3/C5 | Examples | Effect on Ring Electrophilicity | Consequence for Stability |

| Electron-Withdrawing (EWG) | -CF₃, -NO₂, -CN, -Cl | ▲ Increases | ▼ Decreases |

| Electron-Donating (EDG) | -CH₃, -OCH₃, -NH₂ | ▼ Decreases | ▲ Increases |

The Bioisostere Dilemma: Metabolic Stability vs. Covalent Reactivity

In drug design, the 1,2,4-oxadiazole ring is celebrated as a "hydrolytically stable" bioisostere for esters and amides.[1][4][8] This is its primary strategic value. Ester bonds are often rapidly cleaved by esterase enzymes in the body, leading to poor pharmacokinetic profiles. Replacing an ester with a 1,2,4-oxadiazole can block this metabolic pathway, significantly enhancing a drug candidate's half-life and bioavailability.[11][12]

However, this stability is relative. While resistant to enzymatic hydrolysis compared to an ester, the ring's inherent electrophilicity presents a potential liability: covalent modification. Potent biological nucleophiles, such as the thiol group of glutathione (GSH) or the side chains of cysteine or lysine residues in proteins, can attack the electrophilic oxadiazole ring. This can lead to:

-

Metabolic Inactivation: Ring-opening by glutathione can form a conjugate that is readily excreted.

-

Idiosyncratic Toxicity: Covalent binding to cellular proteins can trigger an immune response or disrupt protein function, leading to toxicity.

Therefore, the medicinal chemist faces a balancing act. The oxadiazole must be stable enough to survive general metabolic processes but not so electrophilic that it reacts indiscriminately with biological nucleophiles. This assessment is a critical step in preclinical safety evaluation.

Experimental Protocols for Stability Assessment

Verifying the stability of a 1,2,4-oxadiazole-containing compound is essential. The following are streamlined protocols for assessing stability against chemical and metabolic challenges.

Protocol 5.1: Chemical Stability Assay with a Model Nucleophile (e.g., Glutathione)

This assay provides a direct measure of the compound's intrinsic reactivity towards a potent biological nucleophile.

Methodology:

-

Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare a stock solution of glutathione (GSH) (e.g., 100 mM in aqueous buffer, pH 7.4).

-

Reaction Incubation: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the test compound (final concentration, e.g., 100 µM), and GSH (final concentration, e.g., 5 mM).

-

Control: Prepare a parallel incubation containing the test compound and buffer but no GSH. This control accounts for any non-specific degradation.

-

Time Points: Incubate both samples at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate any proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Data Interpretation: Plot the percentage of the remaining parent compound against time. The rate of disappearance in the GSH sample compared to the control indicates the compound's susceptibility to nucleophilic attack. The half-life (t½) can be calculated from this data.

Caption: Experimental workflow for assessing the chemical stability of a 1,2,4-oxadiazole in the presence of glutathione.

Protocol 5.2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the compound's susceptibility to metabolism by cytochrome P450 enzymes and other microsomal enzymes.

Methodology:

-

Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Thaw Human Liver Microsomes (HLM) and an NADPH-regenerating system on ice.

-

Incubation Mixture: In a 96-well plate, add phosphate buffer (pH 7.4), HLM (e.g., 0.5 mg/mL final concentration), and the test compound (e.g., 1 µM final concentration).

-

Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

-

Control: Run a parallel incubation without the NADPH-regenerating system to assess non-P450-mediated degradation.

-

Time Points & Quenching: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.

-

Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS.

-

Data Interpretation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound. High stability in this assay is a favorable property for drug candidates.[11]

Conclusion

The 1,2,4-oxadiazole ring is a privileged scaffold in modern drug discovery, valued for its role as a stable bioisostere. However, its utility is intrinsically linked to its electrophilic character. A comprehensive understanding of the ring's electronic properties, its susceptibility to nucleophilic attack, and the factors that modulate this reactivity is paramount for any scientist working with these heterocyles. By carefully tuning substituents and rigorously evaluating chemical and metabolic stability, researchers can harness the benefits of the 1,2,4-oxadiazole core while mitigating the risks associated with its inherent electrophilicity, ultimately leading to the design of safer and more effective therapeutic agents.

References

-

Zhivolkov, I. A., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]

-

Gawroński, J., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]

-

Kek, T., et al. (2026). Synthesis of 3,5-Disubstituted-(1H-) and (2H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy. ACS Publications. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. Available at: [Link]

-

Pace, A., et al. (n.d.). Electrocyclic Ring‐Opening of 1,2,4‐Oxadiazole[4,5‐a]piridinium Chloride. National Institutes of Health. Available at: [Link]

-

Gudipati, R., et al. (n.d.). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PubMed Central. Available at: [Link]

-

Karczmarzyk, Z., et al. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. Available at: [Link]

-

Zhivolkov, I. A., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PubMed Central. Available at: [Link]

-

Rathi, E., et al. (n.d.). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. Available at: [Link]

-

Da Silva, L. F., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. PubMed Central. Available at: [Link]

-

Research and Reviews. Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Available at: [Link]

-

Pace, A., et al. (2020). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. ResearchGate. Available at: [Link]

-

ResearchGate. Properties and reactivities of 1,2,4-oxadiazole derivatives. Available at: [Link]

-

Growing Science. Structural, electronic, and spectroscopic properties of oxadiazole isomers in the light of DFT computational stud. Available at: [Link]

-

PubMed. BIOISOSTERISM: 1,2,4-OXADIAZOLE RINGS. Available at: [Link]

-

Sbardella, G., et al. (n.d.). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. PubMed Central. Available at: [Link]

-

ResearchGate. Synthesis of 1,2,4-Oxadiazoles. Available at: [Link]

-

ResearchGate. Bioisosterism: 1,2,4‐Oxadiazole Rings | Request PDF. Available at: [Link]

-

Sbardella, G., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Taylor & Francis. Computational study of optoelectronic properties of oxadiazole-based compounds for organic light emitting diodes. Available at: [Link]

-

Indian Academy of Sciences. A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Available at: [Link]

-

MDPI. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. Available at: [Link]

-

Royal Society of Chemistry. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Available at: [Link]

-

National Institutes of Health. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Available at: [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | MDPI [mdpi.com]

- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Electrocyclic Ring‐Opening of 1,2,4‐Oxadiazole[4,5‐a]piridinium Chloride: a New Route to 1,2,4‐Oxadiazole Dienamino Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rroij.com [rroij.com]

- 10. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

Executive Summary

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, widely utilized as a hydrolytically stable bioisostere for esters and amides. Its incorporation into drug candidates often improves metabolic stability, lipophilicity, and oral bioavailability.

This guide details two robust, field-proven protocols for the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles . unlike traditional multi-step methods that require the isolation of unstable O-acylamidoxime intermediates, these protocols streamline the process into a single operational workflow. We focus on the T3P® (Propylphosphonic anhydride) mediated coupling , which represents the current "gold standard" for library synthesis due to its mild conditions and water-soluble byproducts, and a Telescoped Nitrile Route for accessing the scaffold directly from organonitriles.

Mechanistic Principles

The formation of the 1,2,4-oxadiazole core proceeds through two distinct chemical events:

- -Acylation: The nucleophilic oxygen of the amidoxime attacks the activated carboxylic acid (or derivative) to form an O-acylamidoxime intermediate.

-

Cyclodehydration: This intermediate undergoes intramolecular condensation, eliminating water to close the aromatic ring. This step is often the bottleneck, requiring heat or dehydrating agents to overcome the activation energy barrier.

Reaction Pathway

The following diagram illustrates the mechanistic flow, highlighting the critical O-acylamidoxime intermediate.[1]

Figure 1: Mechanistic pathway for the stepwise formation of 1,2,4-oxadiazoles.

Comparative Analysis of Coupling Reagents

Selecting the right activation strategy is critical for yield and purity. The table below compares the three most common reagents used in this transformation.

| Feature | T3P® (Propylphosphonic anhydride) | CDI (Carbonyldiimidazole) | Acid Chlorides |

| Mechanism | Activates acid as mixed anhydride; acts as water scavenger. | Activates acid as acyl imidazole. | Pre-activated electrophile. |

| Workup | Excellent. Byproducts are water-soluble. | Good. Imidazole byproduct is water-soluble. | Poor. Hydrolysis releases HCl; requires basic wash. |

| Epimerization | Low. Ideal for chiral substrates. | Moderate. | High risk with chiral |

| Cyclization | Promotes cyclization in situ (dehydrating agent). | Often requires heating or a second base (e.g., DBU). | Requires high heat (reflux in toluene/pyridine). |

| Cost | High (Premium Reagent). | Low (Commodity Reagent). | Low to Moderate. |

| Verdict | Preferred for Discovery/Library Gen. | Preferred for Scale-up/Cost-sensitive. | Legacy method. |

Protocol A: T3P-Mediated Synthesis (The "Gold Standard")

Application: Ideal for high-throughput library synthesis and late-stage functionalization where purity is paramount. T3P acts as both the coupling agent and the cyclodehydration promoter.

Materials

-

Carboxylic Acid (1.0 equiv) [2]

-

Amidoxime (1.1 equiv)

-

T3P® (Propylphosphonic anhydride) (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is an issue).

Step-by-Step Procedure

-

Setup: To a reaction vial equipped with a magnetic stir bar, add the Carboxylic Acid (1.0 mmol) and Amidoxime (1.1 mmol).

-

Solvation: Add EtOAc (5 mL, 0.2 M concentration). Note: If substrates are insoluble, use DMF.

-

Base Addition: Add TEA (3.0 mmol, 418 µL). Stir at Room Temperature (RT) for 5 minutes.

-

Activation & Coupling: Add T3P solution (1.5 mmol) dropwise.

-

Observation: A mild exotherm may occur.

-

-

Reaction (Stage 1): Stir at RT for 30 minutes . This forms the O-acylamidoxime intermediate.

-

Cyclization (Stage 2): Heat the reaction mixture to 80°C (reflux for EtOAc) . Monitor by LC-MS.

-

Time: Typically complete in 2–4 hours.

-

Checkpoint: If the intermediate persists (mass = Product + 18), add an additional 0.5 equiv of T3P and continue heating.

-

-

Workup:

-

Cool to RT.

-

Dilute with EtOAc (10 mL).

-

Wash with Water (2 x 10 mL) followed by Sat. NaHCO₃ (1 x 10 mL) and Brine (1 x 10 mL).

-

Why? T3P byproducts (phosphonic acid derivatives) are highly water-soluble and are removed quantitatively here.

-

-

Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography if necessary (often not required due to clean profile).

Protocol B: Telescoped Synthesis from Nitriles (True One-Pot)

Application: Used when the amidoxime is not commercially available. This protocol generates the amidoxime in situ from a nitrile and immediately couples it.

Materials

-

Nitrile (1.0 equiv)

-

Hydroxylamine Hydrochloride (NH₂OH[1]·HCl) (1.2 equiv)

-

Base 1: Na₂CO₃ or K₂CO₃ (1.2 equiv)

-

Acid Chloride (1.1 equiv) (or Carboxylic Acid + T3P)

-

Solvent: Ethanol/Water (3:1) for Step 1; Toluene or DMF for Step 2.

Step-by-Step Procedure

-

Amidoxime Formation:

-

Dissolve Nitrile (1.0 mmol) and NH₂OH·HCl (1.2 mmol) in EtOH/H₂O (3:1, 4 mL) .

-

Add Na₂CO₃ (1.2 mmol).

-

Heat to 80°C for 2–6 hours. Monitor consumption of nitrile by TLC/LC-MS.

-

-

Solvent Swap (Critical):

-

Safety: Do NOT concentrate to dryness if residual free hydroxylamine is present (explosion hazard).

-

Cool to RT. Extract the crude amidoxime into EtOAc or Toluene . Wash with water to remove salts and excess hydroxylamine.

-

Dry the organic layer (Na₂SO₄) and transfer to a fresh reaction vessel.

-

-

Acylation & Cyclization:

-

Add Base (Pyridine or TEA, 2.0 equiv) to the amidoxime solution.

-

Add Acid Chloride (1.1 equiv) dropwise at 0°C.

-

Allow to warm to RT (1 hour), then heat to 100–110°C (reflux toluene) for 3–6 hours to drive cyclization.

-

Alternative: If using a carboxylic acid, add Acid + T3P + Base as described in Protocol A at this stage.

-

Safety & Hazards (Crucial)

-

Hydroxylamine Thermal Instability: Hydroxylamine (free base) is thermally unstable and can be explosive when concentrated or heated in the absence of solvent. ALWAYS quench excess hydroxylamine or wash it out before concentrating reaction mixtures. Never distill hydroxylamine solutions to dryness.

-

T3P Handling: T3P is corrosive and reacts vigorously with water. Store under inert gas. While safer than many coupling agents, it can cause severe burns.

-

Azide Warning: If adapting these protocols to tetrazoles using azides, be aware that T3P can form explosive hydrazoic acid in the presence of protic sources.

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Stalled at Intermediate | Cyclodehydration is the rate-limiting step. | Increase temperature to 100°C; switch solvent to Toluene/DMF. Add more T3P (dehydrating agent). |

| Hydrolysis of Product | Reaction medium is too basic or wet during workup. | Ensure anhydrous conditions during cyclization. Quench rapidly with neutral buffer. |

| Low Yield (Nitrile Route) | Incomplete amidoxime formation. | Ensure NH₂OH·HCl is fully neutralized (check pH ~8). Use microwave irradiation for Step 1. |

| Epimerization | Overheating or strong base usage. | Use T3P (low epimerization risk). Keep temperature <80°C if possible. Use DIPEA instead of stronger bases. |

References

-

T3P Mediated Synthesis: Augustine, J. K.; Vairaperumal, V.; Narasimhan, S.; Alagarsamy, P.; Radhakrishnan, A. Propylphosphonic anhydride (T3P®): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles.[3][4][5]Tetrahedron2009 , 65, 9989–9996.[3]

-

General Review: Pace, A.; Buscemi, S.; Vivona, N. Photochemical rearrangements of 1,2,4-oxadiazoles.Org.[6][7] Prep. Proced. Int.2005 , 37, 447.

-

Medicinal Chemistry Context: Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry.[1][6][8][9][10][11][12][13][14]J. Med. Chem.2012 , 55, 1817–1830.

-

Green/Microwave Methods: Adib, M.; Mahdavi, M.; Mahmoodi, N.; Pirelahi, H.; Bijanzadeh, H. R.[7] One-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.[7][14]Synlett2006 , 1765–1767.[7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. ijper.org [ijper.org]

- 7. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

- 12. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Advanced Application Note: Microwave-Assisted Synthesis of 1,2,4-Oxadiazole Derivatives

Executive Summary

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, widely utilized as a hydrolytically stable bioisostere for esters and amides.[1] While conventional thermal synthesis often requires prolonged reflux (12–48 hours) in high-boiling solvents (e.g., toluene, xylene) with variable yields, microwave-assisted organic synthesis (MAOS) dramatically accelerates this transformation.

This guide details two field-proven protocols for the rapid synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. By leveraging the dipolar polarization and superheating effects of microwave irradiation, researchers can achieve quantitative conversion in minutes rather than hours, often with improved impurity profiles.

Mechanistic Insight & Reaction Design

The synthesis generally proceeds via the O-acylation of an amidoxime with a carboxylic acid derivative, followed by intramolecular cyclodehydration.

The Microwave Advantage

In a microwave field, the polar O-acylamidoxime intermediate aligns with the oscillating electric field. The rapid molecular rotation generates internal heat (dielectric heating), overcoming the high activation energy barrier for the cyclodehydration step more efficiently than conductive heating. This minimizes the thermal degradation of sensitive functional groups often seen in prolonged reflux.

Reaction Pathway Visualization

The following diagram outlines the mechanistic flow and critical decision points in the synthesis.

Figure 1: Mechanistic pathway for the one-pot synthesis of 1,2,4-oxadiazoles via O-acylamidoxime cyclodehydration.

Equipment & Setup

To ensure reproducibility and safety, the following equipment specifications are required:

-

Reactor: Single-mode or multi-mode microwave synthesizer (e.g., CEM Discover, Biotage Initiator).

-

Vessels: 10 mL or 35 mL borosilicate glass vials with crimp/snap caps and PTFE/silicone septa. Do not use standard glassware.

-

Temperature Control: IR sensor (external) or Fiber Optic probe (internal). Note: Fiber optic is preferred for polar solvents like DMF/DMSO to avoid surface temperature errors.

-

Pressure Limit: Vessels must be rated to withstand at least 20 bar (290 psi).

Experimental Protocols

Protocol A: One-Pot CDI-Mediated Synthesis (Standard)

This protocol is the industry standard for solution-phase synthesis, utilizing 1,1'-Carbonyldiimidazole (CDI) to activate the carboxylic acid. It avoids the handling of moisture-sensitive acid chlorides.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

Amidoxime (1.1 equiv)

-

CDI (1.1 equiv)

-

Solvent: Anhydrous DMF or DMSO (Concentration: 0.2 – 0.5 M)

Step-by-Step Methodology:

-

Activation: In a microwave vial equipped with a stir bar, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3 mL). Add CDI (1.1 mmol) in one portion.

-

Observation: Evolution of CO₂ gas will occur. Vent the vial via a needle if necessary, then recap. Stir at Room Temperature (RT) for 15–30 minutes until gas evolution ceases.

-

-

Addition: Remove the cap briefly and add the Amidoxime (1.1 mmol). Reseal the vial immediately.

-

Microwave Irradiation: Place the vessel in the microwave reactor.

-

Stage 1 (Coupling): Heat to 50°C for 5 minutes (optional, ensures O-acylation).

-

Stage 2 (Cyclization): Ramp to 120°C and hold for 10–15 minutes .

-

Settings: High stirring, Power: Dynamic (Max 200W), Pressure Max: 250 psi.

-

-

Work-up:

-

Cool to RT. Pour the mixture into ice-water (20 mL).

-

If a solid precipitates: Filter, wash with water, and dry.

-

If oil forms: Extract with Ethyl Acetate (3x), wash with brine, dry over MgSO₄, and concentrate.

-

-

Validation: Check purity via LC-MS. The mass spectrum should show [M+H]⁺ corresponding to the oxadiazole (Water loss from the sum of acid + amidoxime).

Protocol B: Polymer-Supported High-Throughput Synthesis

Ideal for library generation where purification bottlenecks must be minimized. This method uses polymer-supported reagents to drive the reaction and scavenge byproducts.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

Amidoxime (1.2 equiv)

-

Coupling Agent: HBTU or HATU (1.0 equiv)

-

Base: PS-BEMP (Polymer-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) (2.0–3.0 equiv)

-

Solvent: Acetonitrile (ACN) or THF (Avoid DMF if possible to simplify resin washing).

Step-by-Step Methodology:

-

Setup: In a microwave-compatible vial, suspend PS-BEMP resin in ACN. Add the Carboxylic Acid and HBTU. Shake/stir at RT for 5 minutes.

-

Addition: Add the Amidoxime.

-

Microwave Irradiation:

-

Target Temperature: 150°C - 160°C .

-

Hold Time: 10–15 minutes .

-

Note: ACN generates significant pressure at this temperature (approx 8-12 bar). Ensure the vessel is rated accordingly.

-

-

Work-up:

-

Filter the reaction mixture through a frit to remove the resin.

-

Wash the resin with ACN/MeOH.

-

Concentrate the filtrate.

-

Result: The product is often >90% pure, requiring no chromatography.

-

Optimization & Troubleshooting

Critical Process Parameters (CPP) Table

| Parameter | Recommended Range | Impact on Chemistry |

| Solvent | DMF, DMSO, DMAc | High microwave absorption (loss tangent). Solubilizes polar intermediates. |

| Temperature | 110°C – 160°C | <100°C: Incomplete cyclization (O-acyl intermediate remains). >170°C: Decomposition. |

| Time | 5 – 20 mins | Extended time (>30 min) rarely improves yield and increases byproducts. |

| Concentration | 0.2 M – 0.5 M | Too dilute slows kinetics; too concentrated risks pressure spikes from off-gassing. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Cyclization | Temp too low or time too short. | Increase MW temp by 20°C. Verify intermediate via LCMS (M+18 relative to product). |

| Hydrolysis | Wet solvent or reagents. | Use anhydrous DMF/DMSO. The O-acyl intermediate hydrolyzes back to acid + amidoxime if water is present.[2] |

| Dimerization | Overheating or highly reactive amidoxime. | Reduce temperature to 100°C. Use T3P (Propylphosphonic anhydride) as a milder coupling agent. |

| Pressure Errors | Solvent volatility or CO₂ evolution. | Pre-stir CDI activation step longer to remove CO₂. Use DMSO (lower vapor pressure) instead of ACN. |

References

-

Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles (General Protocol)

- BenchChem Application Note. "Experimental setup for microwave-assisted synthesis of 1,2,4-oxadiazoles."

-

(Verified via Search Result 1.1)

-

Polymer-Supported Reagents in Microwave Synthesis

-

Organic Letters (2005).[3] "Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating."

-

-

CDI-Medi

- Bioorganic & Medicinal Chemistry Letters (1999).

-

Solvent-Free Microwave Synthesis

- Synlett (2006).

-

T3P Mediated Synthesis (Analogous High-Efficiency Coupling)

-

ResearchGate / Organic Chemistry. "Efficient propylphosphonic anhydride (T3P) mediated synthesis of benzothiazoles/oxadiazoles."[4]

-

(Contextual validation via Search Result 1.8)

-

Sources

Quantitative Analysis of 5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide and detailed protocols for the quantitative analysis of 5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole, a key heterocyclic intermediate in pharmaceutical synthesis.[1] The methodologies outlined herein leverage the sensitivity and selectivity of modern LC-MS/MS instrumentation, offering a robust framework for researchers in drug discovery, development, and quality control. The protocols cover sample preparation, chromatographic separation, mass spectrometric detection, and method validation in accordance with regulatory standards.

Introduction and Scientific Context

The 1,2,4-oxadiazole moiety is a critical pharmacophore found in a wide array of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[2] 5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole serves as a reactive intermediate, valuable for constructing more complex molecular architectures in medicinal chemistry.[1][3] Its precise and accurate quantification is paramount for ensuring the quality of starting materials, monitoring reaction kinetics, and characterizing final active pharmaceutical ingredients (APIs).

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is an indispensable analytical tool in the pharmaceutical industry.[4] Its ability to separate complex mixtures and provide mass information with high sensitivity and selectivity makes it ideal for the analysis of small molecules like our target compound.[5][6] This application note details a complete workflow, from initial method development to full validation, providing a self-validating system built on principles of scientific integrity and causality.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is the foundation of any successful analytical method. The key characteristics of 5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole are summarized below.

| Property | Value | Rationale & Significance |

| Chemical Structure |  | The structure contains a proton-accepting oxadiazole ring and polar functional groups, guiding the selection of chromatographic and ionization techniques. |

| Molecular Formula | C₅H₇ClN₂O₂ | Determines the exact mass and isotopic pattern. |

| Monoisotopic Mass | 162.0198 Da | The theoretical exact mass is crucial for setting the precursor ion m/z in high-resolution mass spectrometry and confirming identity. |

| [M+H]⁺ Ion | 163.0271 m/z | The target precursor ion for positive mode electrospray ionization (ESI), formed by protonation of the basic nitrogen atoms in the oxadiazole ring. |

Experimental Workflow: From Sample to Signal

The overall analytical process is a multi-step workflow designed to ensure reproducible and reliable results. Each stage is optimized to maintain the integrity of the analyte and maximize the signal-to-noise ratio.

Caption: End-to-end LC-MS/MS analytical workflow.

Detailed Protocols

Protocol 1: Sample and Standard Preparation

Causality: The goal of this protocol is to solubilize the analyte completely and prepare a sample that is free of particulates, which could otherwise clog the LC system. The choice of diluent (Acetonitrile/Water) is critical; it must be compatible with the initial mobile phase conditions to ensure good peak shape.

-

Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.

-

Working Standards: Perform serial dilutions of the stock solution with the diluent (50:50 Acetonitrile:Water v/v) to prepare a series of calibration standards. A typical range might be 1 ng/mL to 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, high) from a separate stock solution to ensure an unbiased assessment of accuracy.

-

Sample Preparation: Dissolve the test sample (e.g., crude reaction mixture, purified substance) in the diluent to achieve a concentration within the calibration range.

-

Final Step: Vortex all solutions for 30 seconds and filter through a 0.22 µm syringe filter before placing them in autosampler vials.

Protocol 2: LC-MS/MS Method Parameters

Causality: The chromatographic method is designed to retain the analyte, separate it from potential impurities, and deliver it to the mass spectrometer as a sharp, symmetrical peak. A C18 column is chosen for its versatility with moderately polar small molecules.[7] The formic acid in the mobile phase acidifies the solution, promoting protonation ([M+H]⁺ formation) which is essential for ESI positive mode analysis.[7]

Table 1: Liquid Chromatography Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC System | Provides the necessary pressure and flow precision for reproducible chromatography. |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reverse-phase chemistry for good retention of the analyte. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase with an additive to control pH and improve ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for eluting the analyte. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing speed and efficiency. |

| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape. |

| Injection Vol. | 5 µL | A small volume minimizes potential column overload and peak distortion. |

| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B | A standard gradient to elute the analyte and clean the column.[7] |

Table 2: Mass Spectrometry Parameters (Illustrative)

| Parameter | Setting | Rationale |

|---|---|---|